BMS-1166 Hydrochloride
説明
特性
CAS番号 |
2113650-05-6 |
|---|---|
分子式 |
C36H34Cl2N2O7 |
分子量 |
677.57 |
IUPAC名 |
(2R,4R)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride |
InChI |
InChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1 |
InChIキー |
HYWQPFPFYSOTHD-UVFMYQNSSA-N |
SMILES |
O=C([C@@H]1N(CC2=CC(Cl)=C(OCC3=CC=CC(C4=CC=C5OCCOC5=C4)=C3C)C=C2OCC6=CC=CC(C#N)=C6)C[C@H](O)C1)O.[H]Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
BMS-1166 Hydrochloride; BMS 1166 Hydrochloride; BMS1166 Hydrochloride; BMS-1166 HCl; BMS 1166 HCl; BMS1166 HCl; |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BMS-1166 Hydrochloride: A Small-Molecule Inducer of PD-L1 Dimerization
This guide provides a detailed exploration of the molecular mechanism of BMS-1166 hydrochloride, a potent small-molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction. Designed for researchers, scientists, and drug development professionals, this document delves into the structural basis of its action, the causality behind its unique mechanism, and the experimental methodologies required to validate its function.
The PD-1/PD-L1 Axis: A Critical Immune Checkpoint in Oncology
The interaction between the PD-1 receptor (CD279), expressed on activated T-cells, and its ligand, PD-L1 (CD274), expressed on various cells including cancer cells, is a pivotal negative regulatory checkpoint.[1][2] This engagement transmits an inhibitory signal into the T-cell, leading to a state of exhaustion characterized by reduced proliferation, cytokine production, and cytolytic activity.[3] Tumors exploit this pathway to evade immune surveillance, making the PD-1/PD-L1 axis a prime target for cancer immunotherapy.[2][3]
While monoclonal antibodies that block this interaction have achieved remarkable clinical success, they possess limitations such as high treatment costs, potential immunogenicity, and poor penetration into solid tumors.[4][5] This has spurred the development of small-molecule inhibitors, which offer potential advantages like oral bioavailability, enhanced tumor penetration, and reduced immunogenicity.[5][6] BMS-1166 is a pioneering example of such a molecule.
BMS-1166: A Potent Modulator of the PD-L1 Interface
BMS-1166 is a potent, small-molecule inhibitor of the PD-1/PD-L1 interaction.[7][8] Its inhibitory activity is robust, as demonstrated in various biochemical and cellular assays.
| Parameter | Value | Assay Method | Reference |
| IC₅₀ | 1.4 nM | Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay | [7][8][9] |
| EC₅₀ | 276 nM | Jurkat/CHO Co-culture Reporter Assay | [9] |
The sub-nanomolar IC₅₀ value highlights its high potency in disrupting the direct protein-protein interaction in a cell-free system. The EC₅₀ value demonstrates its effectiveness in a cellular context, where it reverses the PD-L1-mediated suppression of T-cell activation.[9]
The Core Mechanism: Induced Dimerization of PD-L1
Unlike therapeutic antibodies that act as simple steric blockers, BMS-1166 employs a more intricate and elegant mechanism: it induces and stabilizes the dimerization of PD-L1, which in turn prevents its engagement with the PD-1 receptor.[7][10][11]
Causality of the Mechanism:
-
Binding Event: A single BMS-1166 molecule accesses a deep, cylindrical, and hydrophobic pocket. This pocket is not fully formed on a single PD-L1 monomer but is created at the interface between two PD-L1 molecules.[4][10]
-
Dimer Stabilization: The inhibitor acts as a molecular "glue." It simultaneously contacts key residues from both PD-L1 protomers, stabilizing the dimeric state.[12] Key interacting residues include Ile54, Tyr56, Met115, and Ala121 from both monomers.[12]
-
Steric Hindrance: The formation of this BMS-1166-mediated PD-L1 dimer sterically occludes the binding site for the PD-1 receptor. The dimerization effectively masks the surface required for the PD-1/PD-L1 interaction, thus inhibiting the downstream immunosuppressive signal.
This induced-dimerization model represents a novel approach to disrupting protein-protein interactions and is a hallmark of this class of inhibitors.[5]
An Alternative Mechanism: Disruption of PD-L1 Glycosylation and Trafficking
Further research has revealed a complementary mechanism of action for BMS-1166. Studies have shown that BMS-1166 can block the export of PD-L1 from the endoplasmic reticulum (ER) to the Golgi apparatus.[3][] This disruption hampers the proper glycosylation and maturation of the PD-L1 protein, ultimately leading to its degradation via the proteasome and a reduction of PD-L1 on the cell surface.[3] This suggests BMS-1166 may abrogate PD-L1 function through a dual mechanism: inducing dimerization at the cell surface and preventing its maturation and transport to the cell surface.
Experimental Validation: Protocols and Methodologies
The elucidation of the BMS-1166 mechanism relies on a suite of robust biochemical and cellular assays. Each protocol is designed to provide a self-validating system for assessing inhibitor function.
Homogenous Time-Resolved Fluorescence (HTRF) Binding Assay
This is the primary biochemical assay to quantify the inhibition of the PD-1/PD-L1 interaction. It measures the proximity of two molecules labeled with a donor and acceptor fluorophore.
Protocol:
-
Reagent Preparation: Reconstitute recombinant human PD-1 protein tagged with a donor (e.g., Terbium cryptate) and recombinant human PD-L1 protein tagged with an acceptor (e.g., d2) in assay buffer.
-
Compound Dilution: Prepare a serial dilution of BMS-1166 hydrochloride in an appropriate solvent (e.g., DMSO) and then in assay buffer.
-
Assay Plate Setup: In a low-volume 384-well plate, add the diluted BMS-1166 or vehicle control.
-
Protein Addition: Add the PD-L1-d2 conjugate to all wells, followed by the PD-1-Tb conjugate.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 2-4 hours) to allow the protein-protein interaction to reach equilibrium.
-
Data Acquisition: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (Acceptor signal / Donor signal) and plot it against the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In-Solution Dimerization Assays
To confirm that BMS-1166 induces an increase in the molecular weight of PD-L1, techniques like Size Exclusion Chromatography (SEC) or Nuclear Magnetic Resonance (NMR) spectroscopy are employed.
Conceptual Workflow (SEC):
-
Sample Preparation: Prepare two samples of recombinant PD-L1 protein at a known concentration. To one sample, add a molar excess of BMS-1166. To the other, add a vehicle control.
-
Chromatography: Inject each sample onto a calibrated SEC column.
-
Elution Profile Analysis: Monitor the elution profile using UV absorbance (e.g., at 280 nm). The PD-L1 treated with BMS-1166 is expected to elute earlier (at a lower retention volume) than the vehicle-treated PD-L1, corresponding to a higher molecular weight species (the dimer).[14]
NMR titration experiments provide more detailed structural information, where the addition of BMS-1166 to ¹⁵N-labeled PD-L1 induces significant linewidth broadening in the spectra, indicative of a substantial increase in molecular weight.[10]
Cell-Based T-Cell Activation Assay
This assay validates the functional consequence of PD-1/PD-L1 blockade in a biologically relevant context.
Protocol:
-
Cell Culture: Maintain two cell lines:
-
Co-culture Setup: Seed the PD-L1 expressing target cells in a 96-well white, clear-bottom plate and allow them to adhere.
-
Inhibitor Treatment: Treat the adhered target cells with a serial dilution of BMS-1166 or vehicle control.
-
Effector Cell Addition: Add the PD-1/NFAT-reporter Jurkat cells to the wells, along with a T-cell receptor (TCR) stimulant (e.g., anti-CD3 antibody or an engineered TCR activator).
-
Incubation: Co-culture the cells for 6-24 hours to allow for T-cell activation and reporter gene expression.
-
Luminescence Reading: Add a luciferase substrate (e.g., ONE-Step™ Luciferase reagent) to the wells and measure the luminescent signal.
-
Data Analysis: An increase in luminescence indicates T-cell activation due to the blockade of the inhibitory PD-1/PD-L1 signal. Plot the signal against inhibitor concentration to determine the EC₅₀ value.
Conclusion
BMS-1166 hydrochloride represents a significant advancement in the field of small-molecule immunotherapy. Its primary mechanism of action—inducing and stabilizing a PD-L1 dimer that is incompetent for PD-1 binding—is a paradigm shift from the simple blockade approach of antibodies.[10][11] Complemented by its ability to disrupt PD-L1 maturation and trafficking, BMS-1166 provides a multi-pronged attack on this critical immune checkpoint. The experimental frameworks detailed herein provide the necessary tools for researchers to investigate and develop the next generation of orally-available, potent, and effective cancer immunotherapies.
References
-
Guzik, K., et al. (2017). Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1. Journal of Medicinal Chemistry, 60(13), 5857-5867. [Link]
-
Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Oncotarget, 8(42), 72167-72181. [Link]
-
Shi, J., et al. (2021). Progress in small-molecule inhibitors targeting PD-L1. Acta Pharmaceutica Sinica B, 11(9), 2609-2625. [Link]
-
Ramos-Casals, M., et al. (2022). Therapeutic targeting of PD-1/PD-L1 blockade by novel small-molecule inhibitors recruits cytotoxic T cells into solid tumor microenvironment. Journal for ImmunoTherapy of Cancer, 10(7), e004543. [Link]
-
Wang, Y., et al. (2024). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Molecules, 29(16), 3747. [Link]
-
ASCO Publications. (2022). Novel, small molecule inhibitors of PD-1/PD-L1 pathway. Journal of Clinical Oncology, 40(16_suppl), e14561-e14561. [Link]
-
Oncotarget. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. [Link]
-
Liu, K., et al. (2019). Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship. Frontiers in Chemistry, 7, 783. [Link]
-
Liu, X., et al. (2020). Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export. Biochemical and Biophysical Research Communications, 533(4), 1144-1149. [Link]
-
Reaction Biology. (n.d.). PD1-PDL1 Immune Checkpoint Biochemical Assay. Retrieved from [Link]
-
Cha, J. H., et al. (2019). Biochemical aspects of PD-L1 regulation in cancer immunotherapy. Experimental & Molecular Medicine, 51(4), 1-10. [Link]
-
BPS Bioscience. (n.d.). PD-1:PD-L1/PD-L2 Cell-Based Inhibitor Screening Assay Kit. Retrieved from [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. Biochemical aspects of PD-L1 regulation in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in small-molecule inhibitors targeting PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. jitc.bmj.com [jitc.bmj.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells | Oncotarget [oncotarget.com]
- 11. immune-system-research.com [immune-system-research.com]
- 12. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. bpsbioscience.com [bpsbioscience.com]
BMS-1166 chemical structure and molecular weight
Topic: BMS-1166 Chemical Structure, Molecular Weight, and Technical Characterization Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
BMS-1166 is a potent, small-molecule inhibitor of the Programmed Cell Death 1 (PD-1) / Programmed Death-Ligand 1 (PD-L1) immune checkpoint axis.[1][2][3][4][5] Unlike monoclonal antibodies (e.g., nivolumab, pembrolizumab) that sterically block the receptor-ligand interface, BMS-1166 operates via a distinct small-molecule induced dimerization mechanism. It binds to PD-L1, inducing a conformational change that sequesters the protein into an inactive homodimer, thereby preventing its interaction with PD-1 on T-cells.[1][5]
This guide provides a rigorous technical analysis of BMS-1166, covering its chemical identity, structural biology, synthetic logic, and validated experimental handling protocols.
Part 1: Chemical Identity & Structural Specifications
BMS-1166 is characterized by a central biaryl ether scaffold linked to a solubilizing hydroxyproline tail. This structure is engineered to penetrate the hydrophobic cylindrical pocket created at the interface of two PD-L1 monomers.
Table 1: Physicochemical Specifications
| Parameter | Technical Detail |
| Common Name | BMS-1166 |
| CAS Number (Free Base) | 1818314-88-3 |
| CAS Number (HCl Salt) | 2113650-05-6 |
| IUPAC Name | (2R,4R)-1-[[5-chloro-2-[(3-cyanophenyl)methoxy]-4-[[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylphenyl]methoxy]phenyl]methyl]-4-hydroxy-pyrrolidine-2-carboxylic acid |
| Molecular Formula | C₃₆H₃₃ClN₂O₅ (Note: Often cited as C₃₆H₃₃ClN₂O₇ depending on protonation/salt state; Free base is C₃₆H₃₃ClN₂O₇) |
| Molecular Weight | 641.11 g/mol (Free Base) |
| Exact Mass | 640.1976 Da |
| Solubility | DMSO: ≥ 30 mg/mL (46.79 mM); Water: Insoluble |
| Appearance | White to off-white crystalline solid |
SMILES String (for modeling software): C[C@@H]1C(=C(C=C1)C2=CC=C(O2)OCCO3)COC4=C(C=C(C(=C4)COC5=CC=CC(=C5)C#N)CN6CO)O)Cl
Part 2: Structural Biology & Mechanism of Action[10][11]
The Dimerization Mechanism
The efficacy of BMS-1166 stems from its ability to act as a "molecular glue" for PD-L1.
-
Binding: BMS-1166 does not bind to the PD-1 binding surface directly in a 1:1 ratio like an antibody. Instead, it binds to a hydrophobic cavity on a single PD-L1 unit.
-
Recruitment: The exposed hydrophobic surface of the BMS-1166 molecule recruits a second PD-L1 monomer.
-
Stabilization: The compound stabilizes a PD-L1 homodimer (PD-L1::BMS-1166::PD-L1). This dimer occludes the surface required to bind PD-1.
-
Secondary Effect: Recent studies indicate this dimerization may also trigger the retention of PD-L1 in the Endoplasmic Reticulum (ER), preventing its surface expression.
Pathway Visualization: Mechanism of Action
Figure 1: Mechanism of Action. BMS-1166 induces PD-L1 dimerization, preventing PD-1 interaction and causing ER retention.
Part 3: Synthetic Logic & Structural Motifs
The synthesis of BMS-1166 follows a convergent modular approach, typical of biaryl ether medicinal chemistry. Understanding this logic is crucial for researchers planning analog synthesis or fragment-based drug design.
Key Structural Motifs:
-
The Anchor (Hydroxyproline): The (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid moiety acts as a polar tail. It improves water solubility and forms hydrogen bonds with hydrophilic residues (e.g., Asp122) at the solvent-exposed rim of the PD-L1 pocket.
-
The Core (Biaryl Ether): The central benzene ring, substituted with chlorine and benzyloxy groups, provides the rigid scaffold necessary to span the hydrophobic tunnel.
-
The "Warhead" (Cyanobenzyl & Benzodioxin): These hydrophobic wings penetrate deep into the PD-L1 pocket, interacting with residues like Ile54, Tyr56, and Met115.
Retrosynthetic Analysis:
-
Step A: Construction of the biaryl ether core via SNAr or Ullmann-type coupling.
-
Step B: Installation of the specific side chains (cyanobenzyl and methyl-benzodioxin groups) via alkylation of phenolic intermediates.
-
Step C (Final Assembly): Reductive amination connecting the aldehyde form of the biaryl core to the proline headgroup.
Part 4: Experimental Protocols (Handling & Solubilization)
BMS-1166 is highly hydrophobic. Improper handling leads to precipitation in aqueous media, resulting in false negatives in biological assays.
Protocol: Preparation of 10 mM Stock & Working Solutions
Reagents:
-
DMSO (Anhydrous, Cell Culture Grade)
-
PBS (Phosphate Buffered Saline, pH 7.4)
Workflow:
-
Equilibration: Allow the BMS-1166 vial to warm to room temperature (RT) for 30 minutes before opening. This prevents condensation, which degrades the compound.
-
Stock Preparation (10 mM):
-
Weigh 6.41 mg of BMS-1166.
-
Add 1.0 mL of anhydrous DMSO.
-
Vortex vigorously for 30-60 seconds. Inspect visually; the solution must be perfectly clear.
-
Aliquot immediately into light-protective tubes (e.g., amber tubes) to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C.
-
-
Working Solution (Assay Dependent):
-
Direct Dilution: For cellular assays, dilute the DMSO stock directly into the culture medium. Ensure the final DMSO concentration is < 0.5% to avoid cytotoxicity.
-
Step-Down Dilution: If a higher concentration aqueous intermediate is needed, dilute 10 mM stock 1:10 into PBS slowly with constant stirring. Note: BMS-1166 may precipitate in pure PBS at concentrations > 100 µM.
-
Workflow Visualization: Solubilization Protocol
Figure 2: Validated solubilization workflow to ensure compound stability and prevent precipitation.
References
-
Guzik, K. et al. (2017).[7] "Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1." Journal of Medicinal Chemistry.
-
Skalniak, L. et al. (2017).[7] "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells."[1][7] Oncotarget.
-
Bristol-Myers Squibb Company. (2015). "Compounds useful as immunomodulators." World Intellectual Property Organization (Patent WO2015034820).
-
Cayman Chemical. (2023).[6][7] "BMS-1166 Product Information & Safety Data Sheet."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. BMS-1166 | PD-1/PD-L1 | TargetMol [targetmol.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BMS 1166 | CAS 1818314-88-3 | Cayman Chemical | Biomol.com [biomol.com]
- 7. caymanchem.com [caymanchem.com]
BMS-1166 inhibition of PD-L1 glycosylation pathway
Interpretation: The Western blot directly demonstrates a molecular alteration in PD-L1. The immunofluorescence data confirms the predicted subcellular consequence of this alteration—ER retention. Finally, the NFAT reporter assay validates the functional outcome of depleting surface PD-L1—the restoration of an anti-tumor immune response. The significant potency drop from a biochemical assay (HTRF) to a cell-based functional assay (NFAT) is characteristic of small molecules in this class and highlights the importance of evaluating compounds in complex biological systems. [4]
Conclusion and Future Directions
BMS-1166 represents a paradigm shift from conventional surface-level blockade to intracellular disruption of the PD-L1 maturation pathway. Its ability to specifically inhibit PD-L1 glycosylation, leading to ER retention and subsequent depletion from the cell surface, is a sophisticated mechanism that offers a compelling alternative to antibody-based therapies. The experimental framework provided here offers a clear and robust path for researchers to validate this activity for BMS-1166 and other novel compounds targeting this pathway.
Future research should focus on:
-
Identifying the precise enzymatic step in the glycosylation pathway that is inhibited by BMS-1166.
-
Exploring combination therapies where BMS-1166 could be used to sensitize tumors to other treatments, including traditional chemotherapy or other immunotherapies. [16]* Developing next-generation small molecules that further optimize this mechanism, potentially leading to compounds with improved cellular potency and clinical efficacy.
By understanding and targeting the fundamental cellular biology of PD-L1, we can continue to innovate and refine our strategies for overcoming cancer's immune evasion tactics.
References
-
Sasmal, S. K., et al. (2021). Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers in Immunology. [Link]
-
Al-Yasari, A., et al. (2025). Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy. Pharmaceuticals. [Link]
-
Hsu, J. M., et al. (2018). Posttranslational Modifications of PD-L1 and Their Applications in Cancer Therapy. Cancer Research. [Link]
-
Cha, J. H., et al. (2019). Regulatory Mechanisms and Therapeutic Targeting of PD-L1 Trafficking and Stability in Cancer Immunotherapy. International Journal of Molecular Sciences. [Link]
-
Hao, X., et al. (2020). Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export. ResearchGate. [Link]
-
Hao, X., et al. (2020). Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export. PubMed. [Link]
-
Hao, X., et al. (2020). Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export. PMC. [Link]
-
Urban, C., et al. (2020). PD-L1 glycosylation and its impact on binding to clinical antibodies. PMC. [Link]
-
Zak, K. M., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Oncotarget. [Link]
-
Tu, L., et al. (2023). Regulation of PD-L1 Trafficking from Synthesis to Degradation. AACR Journals. [Link]
-
Urban, C., et al. (2020). PD-L1 glycosylation and its impact on binding to clinical antibodies. bioRxiv. [Link]
-
Hsu, J. M., et al. (2021). Posttranslational Modifications in PD-L1 Turnover and Function. Encyclopedia MDPI. [Link]
-
Hao, X., et al. (2020). BMS1166 inhibited the glycosylation of PD-L1 variants and their interactions with PD-1. ResearchGate. [Link]
-
Kosar, D., & Varshney, J. (2021). Current Progress in Cancer Immunotherapies Using Small Molecules Targeting PD-L1 Stability. OBM Genetics. [Link]
-
Chen, Y., et al. (2024). Emerging therapeutic frontiers in cancer: insights into posttranslational modifications of PD-1/PD-L1 and regulatory pathways. PMC. [Link]
-
Chen, Y., et al. (2024). Glycosylation and Its Role in Immune Checkpoint Proteins: From Molecular Mechanisms to Clinical Implications. MDPI. [Link]
-
Wang, S., et al. (2024). N-linked glycosylation of PD-L1/PD-1: an emerging target for cancer diagnosis and treatment. PMC. [Link]
-
Wang, Z., et al. (2023). Pathways related to PTMs of PD-L1 in tumor cells and the main related molecules. ResearchGate. [Link]
-
Urban, C. E., et al. (2020). PD-L1 Glycosylation and Its Impact on Binding to Clinical Antibodies. Journal of Proteome Research. [Link]
-
Hao, X., et al. (2020). Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export. Taylor & Francis Online. [Link]
-
Zak, K. M., et al. (2017). The prediction of BMS-1001 and -1166 binding sites on PD-L1 surface. ResearchGate. [Link]
-
Al-Yasari, A., et al. (2025). Small-molecule inhibitor BMS1166 blocked PD-L1/PD-1 interaction by targeting PD-L1. ResearchGate. [Link]
-
Menicacci, B., et al. (2020). Resveratrol targets PD-L1 glycosylation and dimerization to enhance antitumor T-cell immunity. Aging-US. [Link]
-
Chen, Y., et al. (2024). The glycosylation of PD-1 is essential for its interaction with PD-L1. ResearchGate. [Link]
-
Hsu, J. M., et al. (2020). The impact of PD-L1 N-linked glycosylation on cancer therapy and clinical diagnosis. PMC. [Link]
-
Wang, T., et al. (2019). Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship. PMC. [Link]
-
Li, C. W., et al. (2019). The Clinical Significance of Deglycosylated PD-L1 Level Detection. International Journal of General Medicine. [Link]
-
Kim, J., et al. (2021). Currently Used Laboratory Methodologies for Assays Detecting PD-1, PD-L1, PD-L2 and Soluble PD-L1 in Patients with Metastatic Breast Cancer. PMC. [Link]
-
Chopra, A., et al. (2025). Show the binding affinities of BMS-1166 and Raloxifene with PD-L1. ResearchGate. [Link]
-
Huang, M., et al. (2020). Recent Advancement of PD-L1 Detection Technologies and Clinical Applications in the Era of Precision Cancer Therapy. Angewandte Chemie International Edition. [Link]
-
Karabulut, S., et al. (2024). PD-1/PD-L1 Inhibitors and Chemotherapy Synergy: Impact on Drug Resistance and PD-L1 Expression in Breast Cancer-Immune Cell Co-Cultures. MDPI. [Link]
-
Garafolo, M., et al. (2022). PD-L1 ability to interact with PD-1 is independent of any single N-glycosylation site of PD-L1. ResearchGate. [Link]
Sources
- 1. Emerging therapeutic frontiers in cancer: insights into posttranslational modifications of PD-1/PD-L1 and regulatory pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. PD-L1 glycosylation and its impact on binding to clinical antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. The impact of PD-L1 N-linked glycosylation on cancer therapy and clinical diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regulatory Mechanisms and Therapeutic Targeting of PD-L1 Trafficking and Stability in Cancer Immunotherapy [mdpi.com]
- 8. biorxiv.org [biorxiv.org]
- 9. Glycosylation and Its Role in Immune Checkpoint Proteins: From Molecular Mechanisms to Clinical Implications | MDPI [mdpi.com]
- 10. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells | Oncotarget [oncotarget.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
difference between BMS-1166 free base and hydrochloride salt
An In-depth Technical Guide to the Physicochemical and Biological Differences Between BMS-1166 Free Base and Its Hydrochloride Salt
Executive Summary
BMS-1166 is a pioneering small-molecule inhibitor of the programmed cell death-ligand 1 (PD-L1), offering a promising alternative to monoclonal antibody therapies in immuno-oncology.[1][2] A critical aspect of its development into a viable therapeutic agent is the selection of an optimal solid form, balancing physicochemical properties with biological efficacy. This guide provides a detailed comparative analysis of BMS-1166 in its free base form and as a hydrochloride salt. While both forms share the same active pharmaceutical ingredient (API), the conversion to a salt can dramatically alter key properties such as solubility, stability, and bioavailability.[3][4] This document delineates these differences, explains the underlying scientific principles, and provides the standard experimental methodologies used for their characterization, offering a comprehensive resource for researchers and drug development professionals in the field.
Introduction to BMS-1166: A Dual-Action PD-L1 Inhibitor
BMS-1166 is a potent small-molecule inhibitor that disrupts the interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, with a reported IC50 of 1.4 nM.[5][6][7] This interaction is a critical immune checkpoint pathway that tumor cells exploit to evade immune surveillance.[8] By blocking this pathway, BMS-1166 restores the function of T-cells, enabling them to recognize and attack cancer cells.[6][8]
Unlike antibody-based therapies, BMS-1166 possesses a unique, dual mechanism of action:
-
Induction of PD-L1 Dimerization: BMS-1166 binds to PD-L1 and induces its dimerization, which sterically hinders its ability to bind to the PD-1 receptor on T-cells.[1][5][9]
-
Inhibition of PD-L1 Glycosylation: The compound interferes with the N-linked glycosylation of PD-L1 within the endoplasmic reticulum (ER).[1][] This disruption prevents the proper maturation and trafficking of the PD-L1 protein to the cell surface, effectively reducing its functional expression.[8][][11]
This dual action contributes to its high potency and distinguishes it from other checkpoint inhibitors.[1]
Caption: A typical workflow for pharmaceutical salt selection.
Powder X-Ray Diffraction (PXRD)
-
Purpose: To determine the crystallinity and identify the unique crystal lattice structure of a solid. A crystalline material will produce a distinct diffraction pattern (peaks), while an amorphous material will produce a broad halo. The patterns for the free base and its hydrochloride salt will be different, confirming their distinct solid-state structures.
-
Methodology:
-
Sample Preparation: Gently grind approximately 2-5 mg of the sample (e.g., BMS-1166 free base) to a fine powder using an agate mortar and pestle to ensure random crystal orientation.
-
Mounting: Pack the powder into a sample holder, ensuring a flat, level surface.
-
Instrumentation: Place the sample holder into a PXRD instrument (e.g., Bruker D8 Advance) equipped with a Cu Kα radiation source (λ = 1.5406 Å).
-
Data Acquisition: Scan the sample over a 2θ range of 2° to 40° with a step size of 0.02° and a scan speed of 1-2°/minute.
-
Analysis: Compare the resulting diffractograms. Sharp peaks indicate high crystallinity. The unique peak positions (2θ values) for the free base and HCl salt serve as fingerprints for each form.
-
Differential Scanning Calorimetry (DSC)
-
Purpose: To measure the thermal properties of a sample, such as melting point, glass transitions, and decomposition. The melting point is a key indicator of purity and crystal lattice energy. The free base and HCl salt will exhibit different melting points.
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.
-
Instrumentation: Place the sample and reference pans into the DSC cell (e.g., TA Instruments Q2000).
-
Data Acquisition: Heat the sample under a nitrogen purge (50 mL/min) at a constant rate, typically 10°C/minute, from ambient temperature (e.g., 25°C) to a temperature above the expected melting point (e.g., 300°C).
-
Analysis: Analyze the resulting thermogram. A sharp endothermic peak represents the melting of a crystalline solid. The onset temperature of this peak is recorded as the melting point.
-
Thermogravimetric Analysis (TGA)
-
Purpose: To measure changes in mass as a function of temperature. TGA is used to quantify the amount of volatile material in a sample, such as residual solvent or water (in the case of a hydrate), and to determine the thermal decomposition temperature.
-
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.
-
Instrumentation: Place the pan onto the TGA microbalance (e.g., Mettler Toledo TGA/DSC 1).
-
Data Acquisition: Heat the sample at a constant rate, typically 10°C/minute, from ambient temperature to a high temperature (e.g., 400°C) under a nitrogen purge.
-
Analysis: Examine the TGA curve. A weight loss step before the main decomposition indicates the loss of volatiles. The temperature at which significant decomposition begins indicates the thermal stability of the compound.
-
Conclusion and Development Implications
The choice between BMS-1166 free base and its hydrochloride salt is a critical decision in its development pathway. The hydrochloride salt is rationally designed to overcome the likely poor aqueous solubility of the lipophilic free base. [9]This enhancement is anticipated to improve the dissolution rate and, consequently, the oral bioavailability of the drug.
While the HCl salt offers a significant advantage in solubility, this must be balanced against other properties such as hygroscopicity and physical stability. The comprehensive characterization using techniques like PXRD, DSC, and TGA is non-negotiable to ensure that the selected salt form is not only more soluble but also stable, crystalline, and manufacturable. The data generated from these analyses form the foundation of a robust formulation strategy, ultimately enabling the translation of this potent PD-L1 inhibitor into an effective clinical therapy.
References
- Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC. (2025). Vertex AI Search.
- BMS-1166 | PD-1/PD-L1 Interaction Inhibitor. (n.d.). MedchemExpress.com.
- BMS-1166 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.
- A Comparative Analysis of BMS-1166 and Its Analogs as PD-1/PD-L1 Inhibitors. (n.d.). Benchchem.
- BMS-1166 | PD-1/PD-L1 inhibitor | CAS 1818314-88-3. (n.d.). Selleck Chemicals.
- BMS 1166 (hydrochloride) (CAS Number: 2113650-05-6). (n.d.). Cayman Chemical.
- Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider
- BMS-1166 is a Potent PD-1/PD-L1 Interaction Inhibitor. (2019, September 5). Immune System Research.
- Drug Dissolution Enhancement by Salt Formation. (n.d.). Research Journal of Pharmaceutical Dosage Forms and Technology.
- Progress of Small Molecule Drugs Targeting PD-1/PD-L1. (2023, July 14). BOC Sciences.
- Salts of Therapeutic Agents: Chemical, Physicochemical and Biological Considerations. (2018, April 16). Source not found.
- Dual PI3K/mTOR Inhibitor BEZ235 combined with BMS-1166 Promoting Apoptosis in Colorectal Cancer. (2024, July 9).
- Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009, November 15). Source not found.
- BMS 1166 (CAS Number: 1818314-88-3). (n.d.). Cayman Chemical.
- BMS-1166 free base | CAS: 1818314-88-3 | PD-1/PD-L1 Inhibitor. (n.d.). MedKoo Biosciences.
- (PDF) PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE. (2016, July 26).
- The synthetic pathways for the chimeras based on BMS-1166 and BMS-202. The R in all the products stands for the pomalidomide moiety. (n.d.).
- Full article: Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. (2024, June 17). Taylor & Francis.
- Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC. (2020, October 14). NIH.
- BMS-1166 | PD-1/PD-L1. (n.d.). TargetMol.
- Design, Synthesis, and Biological Evaluation of 2-Hydroxy-4-phenylthiophene-3-carbonitrile as PD-L1 Antagonist and Its Comparison to Available Small Molecular PD-L1 Inhibitors - PMC. (n.d.). NIH.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjpdft.com [rjpdft.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BMS-1166 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: BMS-1166 Binding Kinetics and Mechanism of Action against Human PD-L1
Executive Summary
BMS-1166 represents a paradigm shift in checkpoint inhibition, transitioning from monoclonal antibodies (mAbs) to small-molecule inhibitors. Unlike mAbs that sterically block the PD-1/PD-L1 interface via surface occupancy, BMS-1166 functions as a molecular glue . It induces the dimerization of human PD-L1 (hPD-L1), sequestering the ligand in a non-functional state and—uniquely—impairing its glycosylation and export from the endoplasmic reticulum (ER).
This guide details the physicochemical basis of this interaction, provides validated protocols for quantifying binding affinity (
Part 1: The Physicochemical Basis of Binding
Mechanism of Action: Induced Dimerization
BMS-1166 does not bind to the native, monomeric PD-L1 found on the cell surface in the same way an antibody does. Instead, it exploits the inherent plasticity of the PD-L1 Ig-like V-type domain.
-
Initial Recognition: BMS-1166 binds to a hydrophobic pocket on a single PD-L1 monomer.
-
Recruitment: This binding induces a conformational change that creates a high-affinity interface for a second PD-L1 monomer.
-
Dimer Stabilization: The small molecule becomes "sandwiched" between two PD-L1 units, acting as a hydrophobic core that stabilizes a homodimer. This dimerized form occludes the PD-1 binding surface.[1]
Secondary Mechanism: ER Retention
Recent characterization (Zhou et al., 2020) reveals that BMS-1166 binding occurs early in the secretory pathway. By stabilizing the dimer within the ER, BMS-1166 prevents the necessary N-glycosylation (specifically at Asn35, Asn192, Asn200, Asn219) required for export to the Golgi. This leads to lysosomal degradation of PD-L1, effectively downregulating total surface protein levels.
Figure 1: Dual mechanism of action involving induced dimerization and blockade of secretory trafficking.
Part 2: Quantitative Binding Kinetics
The potency of BMS-1166 is often cited using two distinct metrics: the inhibitory concentration (
Comparative Data Summary
| Metric | Value | Assay Method | Biological Context | Source |
| 1.4 nM | HTRF (Homogenous Time-Resolved Fluorescence) | Inhibition of PD-1/PD-L1 protein interaction.[2][3][4][5] | Skalniak et al. (2017) | |
| ~5.7 nM | SPR (Surface Plasmon Resonance) | Direct binding affinity to immobilized PD-L1. | Frontiers (2022) | |
| ~276 nM | Cell-based Reporter (Jurkat/CHO) | Functional restoration of T-cell activation. | Cayman Chem / BMS |
Technical Insight: The discrepancy between
Part 3: Experimental Methodologies
To replicate these data or screen analogs, the following self-validating protocols are recommended.
Protocol A: HTRF Binding Assay (The Industry Standard)
This assay measures the disruption of the interaction between Tag-labeled PD-L1 and Tag-labeled PD-1.
Principle:
-
Donor: Europium cryptate-labeled anti-tag antibody (binds PD-L1).
-
Acceptor: XL665-labeled anti-tag antibody (binds PD-1).
-
Signal: When PD-1 and PD-L1 interact, Donor and Acceptor are close -> FRET signal (665 nm).
-
Inhibition: BMS-1166 induces PD-L1 dimers -> PD-1 cannot bind -> Loss of FRET signal.
Workflow:
-
Reagent Prep: Dilute BMS-1166 in Dilution Buffer (PBS, 0.1% BSA, 0.05% Tween-20). Note: BSA is critical to prevent BMS-1166 from adhering to plasticware due to lipophilicity.
-
Incubation 1: Mix 4 µL of BMS-1166 (serial dilution) with 2 µL of His-tagged hPD-L1 (final conc: 4 nM). Incubate for 15 mins at RT. Why: Pre-incubation allows the dimer to form before PD-1 is introduced.
-
Addition: Add 2 µL of Fc-tagged hPD-1 (final conc: 20 nM).
-
Detection: Add 5 µL of Anti-His-Europium and 5 µL of Anti-Fc-XL665.
-
Equilibrium: Incubate for 1 hour at RT.
-
Read: Measure fluorescence at 665 nm and 620 nm on a TR-FRET compatible reader (e.g., PHERAstar).
-
Calculation: Ratio =
. Plot % Inhibition vs. Log[BMS-1166].
Protocol B: Surface Plasmon Resonance (SPR) for
SPR provides kinetic data (
Workflow:
-
Chip Activation: Use a CM5 sensor chip. Activate with EDC/NHS.
-
Ligand Immobilization: Immobilize hPD-L1 (ligand) to ~1000 RU. Critical: Do not over-immobilize; steric crowding can prevent the dimerization required for BMS-1166 binding.
-
Reference: Use an unmodified flow cell as a reference.
-
Analyte Injection: Inject BMS-1166 (0.1 nM to 100 nM) in running buffer (HBS-EP+ with 5% DMSO). Note: DMSO concentration must be matched exactly in running buffer to avoid bulk refractive index errors.
-
Analysis: Fit data to a 1:1 binding model (or a heterogeneous ligand model if dimerization kinetics are complex on the chip surface).
-
Validation:
should calculate to single-digit nanomolar range (approx 5-6 nM).
Figure 2: HTRF assay logic for determining IC50. Signal loss correlates with binding.
Part 4: Strategic Implications for Drug Design
Structural Activity Relationship (SAR)
The high affinity of BMS-1166 stems from specific interactions identified in crystal structures (e.g., PDB 5O45 or similar BMS-PD-L1 complexes):
-
The "Anchor": The (2-methyl-3-biphenylyl)methanol group penetrates deep into the hydrophobic cylindrical pocket formed by the PD-L1 dimer interface.
-
Key Residues: Interactions with Ile54, Tyr56, Met115, Ala121, and Tyr123 are critical.
-
Optimization: The addition of hydrophilic tails (compared to earlier BMS-202) improves solubility without sacrificing the hydrophobic binding core.
Advantages Over Antibodies
-
Oral Bioavailability: Unlike IV-administered mAbs (e.g., Atezolizumab), BMS-1166 analogs are orally active.
-
Tumor Penetration: Small molecules can penetrate dense solid tumors more effectively than large IgG molecules (150 kDa).
-
Intracellular Targeting: The ability to bind nascent PD-L1 in the ER (as described in Section 1.2) is a mechanism unavailable to antibodies, which only target surface proteins.
References
-
Skalniak, L. et al. (2017).[2][3][5] "Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells."[2][3][5][6][7] Oncotarget.
-
Guzik, K. et al. (2017).[2][3][5] "Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1." Journal of Medicinal Chemistry.
-
Zhou, X. et al. (2020). "Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export."[4][8][9][] OncoImmunology.
-
Cayman Chemical. "BMS 1166 Product Information & Biological Activity."
-
Frontiers in Pharmacology. (2022). "Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1." (Citing BMS-1166 as positive control).
Sources
- 1. benchchem.com [benchchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Determining the Potency of BMS-1166: A Guide to IC50 Concentration Range Selection
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the determination of the half-maximal inhibitory concentration (IC50) for BMS-1166, a potent small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1). The selection of an appropriate concentration range is paramount for generating accurate and reproducible potency data. This document will elucidate the mechanism of action of BMS-1166, detail the principles of IC50 determination, and provide step-by-step protocols for both biochemical and cell-based assays, ensuring a comprehensive understanding of the experimental design.
The Significance of the PD-1/PD-L1 Axis and the Role of BMS-1166
The interaction between Programmed Death-1 (PD-1), an immune checkpoint receptor on activated T cells, and its ligand, PD-L1, often overexpressed on tumor cells, is a critical mechanism of immune evasion in cancer.[1] By binding to PD-1, PD-L1 sends an inhibitory signal that dampens T cell activity, allowing cancer cells to escape immune surveillance.[2]
BMS-1166 is a small-molecule inhibitor that disrupts this interaction.[3] Its mechanism is multifaceted; not only does it physically block the PD-1/PD-L1 binding interface, but it also induces the dimerization of PD-L1.[4] Furthermore, recent studies have revealed that BMS-1166 interferes with the glycosylation and maturation of PD-L1, causing its retention in the endoplasmic reticulum and reducing its surface expression.[5][6] This dual action contributes to its high potency in preclinical models.
Understanding IC50: A Key Metric of Drug Potency
The IC50 value represents the concentration of an inhibitor required to reduce a specific biological or biochemical activity by 50%. It is a critical parameter in drug discovery, providing a quantitative measure of a compound's potency. An accurate IC50 determination relies on a well-designed dose-response experiment where a range of inhibitor concentrations are tested.
The selection of this concentration range is crucial. It should be wide enough to encompass the full inhibitory curve, from no inhibition to maximal inhibition, allowing for the precise calculation of the IC50 value. A poorly chosen range can lead to an inaccurate or incomplete understanding of the compound's potency.
Recommended Concentration Ranges for BMS-1166 IC50 Determination
The potency of BMS-1166 varies significantly depending on the assay format. Biochemical assays, which measure the direct interaction of purified proteins, typically yield higher potency values (lower IC50) than cell-based assays that involve more complex biological systems.
| Assay Type | Reported IC50/EC50 | Recommended Starting Concentration | Recommended Serial Dilution | Recommended Concentration Range (Example) |
| Biochemical (HTRF) | ~1.4 nM[3][7][8] | 1 µM | 1:3 or 1:5 | 1 µM - 0.01 nM |
| Cell-Based (Reporter) | ~276 nM[8][9] | 10 µM - 50 µM | 1:3 or 1:5 | 50 µM - 0.1 nM |
| Cell-Based (Cytotoxicity) | ~23-29 µM[5] | 100 µM | 1:2 or 1:3 | 100 µM - 0.1 µM |
Rationale for Concentration Range Selection:
-
Biochemical Assays (e.g., HTRF): Given the potent reported IC50 of approximately 1.4 nM, the concentration range should span several orders of magnitude around this value.[3][7][8] Starting at a high concentration (e.g., 1 µM) ensures that the top of the dose-response curve (100% inhibition) is captured. A diligent serial dilution down to the picomolar range will define the bottom of the curve and allow for a precise IC50 calculation.
-
Cell-Based Assays (e.g., Reporter Gene Assays): In a cellular context, factors such as cell permeability, off-target effects, and compound metabolism can influence the apparent potency of an inhibitor. The reported EC50 for BMS-1166 in a cell-based reporter assay is significantly higher at 276 nM.[8][9] Therefore, the concentration range should be shifted accordingly, typically starting in the low micromolar range.
-
Cell-Based Cytotoxicity Assays: It is important to distinguish between specific inhibition of the PD-1/PD-L1 pathway and general cellular toxicity. Some studies have reported IC50 values for BMS-1166 in the 23-29 µM range in cytotoxicity assays using cell lines like MDA-MB-231.[5] When assessing for cytotoxicity, a higher concentration range is necessary.
Visualizing the PD-1/PD-L1 Pathway and Inhibition
Caption: The PD-1/PD-L1 signaling pathway and the inhibitory mechanism of BMS-1166.
Protocols for IC50 Determination
The following are detailed protocols for determining the IC50 of BMS-1166 using both a biochemical and a cell-based assay.
Protocol 1: Biochemical IC50 Determination using HTRF
Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput assay technology well-suited for studying protein-protein interactions.[10] The assay measures the FRET signal between a donor and an acceptor fluorophore conjugated to the interacting proteins.
Caption: Experimental workflow for a PD-1/PD-L1 HTRF assay.
Materials:
-
Recombinant human PD-1 protein (e.g., with a 6xHis tag)
-
Recombinant human PD-L1 protein (e.g., with an Fc tag)
-
HTRF detection reagents (e.g., anti-6xHis-Europium Cryptate and anti-Fc-d2)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
BMS-1166
-
100% DMSO
-
Low-volume 384-well white plates
-
HTRF-compatible plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of BMS-1166 in 100% DMSO.
-
Perform a serial dilution of the BMS-1166 stock solution in DMSO to create a 10-point concentration series.
-
Further dilute the DMSO serial dilutions into assay buffer to the desired starting concentration, ensuring the final DMSO concentration in the assay does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of each BMS-1166 dilution or control (assay buffer with DMSO) to the wells of a 384-well plate.
-
-
Reagent Addition:
-
Prepare a working solution of tagged PD-L1 protein in assay buffer. Add 5 µL to each well.
-
Prepare a working solution of tagged PD-1 protein in assay buffer. Add 5 µL to each well.
-
Prepare a working solution of the HTRF detection reagents according to the manufacturer's instructions. Add 5 µL to each well.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 2-4 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader, measuring fluorescence at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
-
Plot the HTRF ratio against the logarithm of the BMS-1166 concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.
-
Protocol 2: Cell-Based IC50 Determination using a Reporter Assay
Cell-based assays provide a more physiologically relevant context for evaluating inhibitor potency.[11] A common approach is to use a co-culture system with an effector cell line (e.g., Jurkat T cells) expressing PD-1 and a reporter gene (e.g., luciferase) under the control of a T cell activation-dependent promoter (e.g., NFAT).[12] The target cells are engineered to express PD-L1 and a T cell receptor (TCR) activator.
Materials:
-
PD-1/NFAT Reporter Jurkat cells
-
Target cells (e.g., CHO-K1 or HEK293)
-
Expression vectors for human PD-L1 and a TCR activator
-
Cell culture medium
-
Transfection reagent
-
BMS-1166
-
100% DMSO
-
96-well white, clear-bottom cell culture plates
-
Luciferase reporter assay system
-
Luminometer
Procedure:
-
Target Cell Preparation (Day 1):
-
Co-transfect the target cells with the PD-L1 and TCR activator expression vectors according to the manufacturer's protocol.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment and Co-culture (Day 2):
-
Prepare a serial dilution of BMS-1166 in cell culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the medium from the transfected target cells and add the BMS-1166 dilutions.
-
Add the PD-1/NFAT Reporter Jurkat cells to the wells containing the target cells and inhibitor.
-
Incubate the co-culture for 6-24 hours.
-
-
Luciferase Assay (Day 3):
-
Prepare the luciferase reagent according to the manufacturer's instructions.
-
Add the luciferase reagent to each well and incubate for the recommended time to allow for cell lysis and signal development.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the BMS-1166 concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the EC50 value, which represents the concentration of BMS-1166 that restores 50% of the T cell activation signal.
-
Conclusion
The accurate determination of BMS-1166's IC50 is fundamental to its preclinical characterization. By understanding its dual mechanism of action and the nuances of different assay systems, researchers can select the appropriate concentration range to generate reliable and insightful data. The protocols provided herein offer a robust framework for these critical experiments, empowering scientists in the pursuit of novel cancer immunotherapies.
References
-
Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy. PMC. Available at: [Link]
-
PD-1:PD-L1 Cell-Based Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
-
Establishment of Cell-Based Assay System for Evaluating Cytotoxic Activity Modulated by the Blockade of PD-1 and PD-L1 Interactions with a Therapeutic Antibody. PubMed. Available at: [Link]
-
Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export. PMC. Available at: [Link]
-
Novel cell-based bioassays for mono- and multi-specific antibodies targeting PD-1/PD-L1 for combination immunotherapy. AACR Journals. Available at: [Link]
-
PD-1/PD-L1 immune checkpoint Bioassay. Cellomatics Biosciences. Available at: [Link]
-
Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Identification of false positives in a HTRF screen for small molecule inhibitors of PD-1/PD-L1. ResearchGate. Available at: [Link]
-
Comprehensive in vitro characterization of PD-L1 small molecule inhibitors. PMC. Available at: [Link]
-
Discovery of Novel Small-Molecule Inhibitors of PD-1/PD-L1 Interaction via Structural Simplification Strategy. MDPI. Available at: [Link]
-
Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1. Frontiers. Available at: [Link]
-
PD‐1/PD−L1 blockade HTRF bioassay. ResearchGate. Available at: [Link]
Sources
- 1. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. caymanchem.com [caymanchem.com]
- 9. BMS 1166 | CAS 1818314-88-3 | Cayman Chemical | Biomol.com [biomol.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for In Vitro Efficacy and Cytotoxicity Assessment of BMS-1166
Introduction: Framing the In Vitro Assessment of a PD-L1 Small Molecule Inhibitor
The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) form a critical immune checkpoint pathway that tumor cells often exploit to evade immune surveillance.[1][2] The interaction between PD-L1 on cancer cells and PD-1 on activated T cells delivers an inhibitory signal that suppresses T-cell-mediated antitumor responses.[2][3] BMS-1166 is a potent, orally bioavailable small-molecule inhibitor designed to disrupt this interaction.[4][5] Its sophisticated mechanism of action is twofold: it binds to PD-L1, inducing its dimerization to sterically block the PD-1 binding site, and it uniquely inhibits the N-linked glycosylation of PD-L1.[6][] This second mechanism leads to the accumulation of immature PD-L1 in the endoplasmic reticulum, preventing its transport to the cell surface and thereby reducing the total number of checkpoints available to engage T cells.[6][8]
Given this mechanism, assessing the "cytotoxicity" of BMS-1166 requires a nuanced approach. Unlike traditional chemotherapeutics, BMS-1166 is not expected to be directly cytotoxic to tumor cells at its therapeutic concentration.[9] Instead, its primary function is to restore the cytotoxic activity of T cells. Therefore, this guide is structured to provide a comprehensive framework for evaluating BMS-1166, focusing on:
-
Measuring Immune-Mediated Efficacy: Quantifying the ability of BMS-1166 to block the PD-1/PD-L1 axis and restore T-cell activation using a co-culture reporter system.
-
Assessing Direct Cytotoxicity: Determining the direct impact of BMS-1166 on cell viability to identify potential off-target effects and establish a therapeutic window.
-
Elucidating Mechanisms of Cell Death: Characterizing the mode of cell death (apoptosis vs. necrosis) if direct cytotoxicity is observed.
This multi-assay strategy provides a robust in vitro profile, distinguishing the intended immunomodulatory effects from unintended cellular toxicity.
Section 1: Core Application: Measuring Immune-Mediated Efficacy
The principal in vitro assay for a compound like BMS-1166 is one that models its biological context—the interaction between a T cell and a target cancer cell. A cell-based PD-1/PD-L1 blockade assay is the gold standard for this purpose.[6][10] This system utilizes a T-cell line engineered to express PD-1 and a reporter gene (e.g., luciferase) linked to a T-cell activation-responsive promoter, such as the Nuclear Factor of Activated T-cells (NFAT) response element.[6][11] When co-cultured with target cells expressing PD-L1, T-cell activation is suppressed. The addition of BMS-1166 blocks this suppression, leading to T-cell activation and a quantifiable increase in the reporter signal.
Mechanism of Action: PD-1/PD-L1 Signaling and BMS-1166 Inhibition
The following diagram illustrates the PD-1/PD-L1 signaling axis and the dual inhibitory mechanisms of BMS-1166.
Caption: PD-1/PD-L1 signaling and BMS-1166 inhibition.
Protocol 1: PD-1/PD-L1 Blockade Reporter Assay
This protocol details a method to quantify the ability of BMS-1166 to restore T-cell activation in a co-culture system.
Principle: This assay measures the blockade of the PD-1/PD-L1 interaction through the restored activation of a T-cell reporter line. Jurkat T cells engineered to express PD-1 and an NFAT-luciferase reporter are co-cultured with CHO-K1 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator.[6] In the absence of an inhibitor, PD-1/PD-L1 binding suppresses TCR signaling, resulting in a low luciferase signal. BMS-1166 disrupts this interaction, restoring TCR signaling and leading to a dose-dependent increase in luminescence.
Materials:
-
Target Cells: CHO-K1/hPD-L1/TCR Activator stable cell line.
-
Effector Cells: Jurkat/hPD-1/NFAT-Luc2 stable cell line.
-
Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plate: 96-well white, clear-bottom tissue culture plates.
-
Test Compound: BMS-1166, dissolved in DMSO to a 10 mM stock.
-
Luciferase Assay Reagent: e.g., ONE-Glo™ or Bright-Glo™ Luciferase Assay System (Promega).
-
Instrumentation: Luminometer.
Workflow:
Caption: Workflow for the cell-based PD-1/PD-L1 blockade assay.
Step-by-Step Procedure:
-
Target Cell Plating:
-
Harvest CHO-K1/hPD-L1 cells and resuspend in fresh culture medium to a concentration of 4 x 10⁵ cells/mL.
-
Dispense 100 µL of the cell suspension (40,000 cells) into the wells of a 96-well white, clear-bottom plate.
-
Incubate for 4-6 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a 2X serial dilution of BMS-1166 in assay medium, starting from a top concentration of 200 nM (for a final 1X concentration of 100 nM). Include a vehicle control (DMSO) and a "no-inhibitor" control.
-
-
Compound Addition:
-
Carefully remove the culture medium from the attached CHO-K1 cells.
-
Add 50 µL of the 2X BMS-1166 serial dilutions to the appropriate wells.
-
-
Effector Cell Addition:
-
Harvest Jurkat/hPD-1 effector cells and resuspend in assay medium to a concentration of 2 x 10⁶ cells/mL.
-
Add 50 µL of the Jurkat cell suspension (100,000 cells) to each well. The final volume is now 100 µL.
-
-
Co-culture Incubation:
-
Incubate the plate for 6 hours at 37°C, 5% CO₂.
-
-
Luminescence Measurement:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add 100 µL of the luciferase reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.[12]
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.[13][14]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from wells with medium only.
-
Plot the luminescence signal against the log of the BMS-1166 concentration.
-
Use a four-parameter logistic regression to calculate the EC₅₀ value, which represents the concentration of BMS-1166 that restores 50% of the maximal T-cell activation signal.
-
Section 2: Assessing Direct Cytotoxicity and Cell Viability
Rationale: It is crucial to confirm that BMS-1166 does not exert direct cytotoxic effects on cancer or immune cells within its effective concentration range.[2] Observing direct cytotoxicity could indicate off-target effects and would confound the interpretation of immune-mediated killing assays. Cell viability assays based on metabolic output (ATP levels) or mitochondrial activity are standard methods for this evaluation.[12]
Table 1: Recommended Parameters for Direct Cytotoxicity Assays
| Parameter | Cancer Cell Line (e.g., HCC827) | Immune Cell Line (e.g., Jurkat) |
| Seeding Density (cells/well) | 5,000 - 10,000 (adherent) | 20,000 - 40,000 (suspension) |
| Incubation Time | 24 - 72 hours | 24 - 72 hours |
| BMS-1166 Conc. Range | 0.1 nM - 10 µM | 0.1 nM - 10 µM |
| Plate Type | 96-well, clear (MTT) or opaque (Glo) | 96-well, clear (MTT) or opaque (Glo) |
Protocol 2: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
Principle: The CellTiter-Glo® assay is a homogeneous method that quantifies the amount of ATP present, which signals the presence of metabolically active, viable cells.[12][13][14] The "add-mix-measure" format involves adding a single reagent directly to the cultured cells, which causes lysis and generates a stable "glow-type" luminescent signal proportional to the ATP concentration.[13]
Materials:
-
Cells: Cancer cell line or immune cell line of interest.
-
Assay Plate: 96-well opaque-walled plates suitable for luminescence.
-
Test Compound: BMS-1166 serial dilutions.
-
Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega).
-
Instrumentation: Luminometer.
Step-by-Step Procedure:
-
Cell Plating:
-
Dispense 100 µL of cell suspension into a 96-well opaque plate at the density recommended in Table 1.
-
For adherent cells, incubate overnight to allow attachment. For suspension cells, proceed to the next step.
-
-
Compound Treatment:
-
Add desired concentrations of BMS-1166 to the wells. Include vehicle-only and no-cell background controls.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
-
Assay Measurement:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[14][15]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[14]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[12][15]
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[12][14][15]
-
Record luminescence with a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control after subtracting the background.
-
Plot cell viability against the log of BMS-1166 concentration to determine the IC₅₀ (the concentration that causes 50% reduction in viability).
-
Section 3: Mechanistic Elucidation of Cell Death
Rationale: If direct cytotoxicity is observed in the viability assays, it is critical to determine the underlying mechanism—primarily distinguishing between programmed cell death (apoptosis) and traumatic cell death (necrosis). The Annexin V and propidium iodide (PI) assay is a standard flow cytometry method for this purpose.[16][17]
Protocol 3: Apoptosis Detection using Annexin V & Propidium Iodide (PI) Staining
Principle: This assay identifies different cell populations based on membrane integrity and composition.[16]
-
Annexin V: A protein that binds with high affinity to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[17][18]
-
Propidium Iodide (PI): A fluorescent DNA intercalating agent that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[17]
Materials:
-
Cells: Cells treated with BMS-1166 as described in the cytotoxicity protocol.
-
Reagents: FITC-conjugated Annexin V, Propidium Iodide, 1X Annexin-Binding Buffer.
-
Instrumentation: Flow cytometer.
Interpreting the Results: The combination of these two stains allows for the differentiation of four cell populations, typically visualized in a quadrant plot.
Caption: Quadrant analysis for Annexin V/PI flow cytometry.
Step-by-Step Procedure:
-
Cell Preparation:
-
Staining:
-
Resuspend the cell pellet in 1X Annexin-Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~100,000 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI working solution.[16][18]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[18]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin-Binding Buffer to each tube.[18]
-
Analyze the samples on a flow cytometer as soon as possible, using appropriate excitation (e.g., 488 nm) and emission filters for FITC and PI.
-
Conclusion
The in vitro characterization of BMS-1166 demands a thoughtful, mechanism-driven approach. By integrating a functional PD-1/PD-L1 blockade assay with standard direct cytotoxicity and apoptosis assays, researchers can build a comprehensive profile of the compound's activity. This strategy allows for the clear differentiation between desired on-target immunomodulatory effects—the restoration of T-cell function—and any potential off-target toxicity. The protocols provided herein offer a robust framework for generating reliable and interpretable data, facilitating the continued development of this promising class of small-molecule immune checkpoint inhibitors.
References
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC, National Center for Biotechnology Information. [Link]
-
Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy. PMC, National Center for Biotechnology Information. [Link]
-
The Annexin V Apoptosis Assay. University of Massachusetts Chan Medical School. [Link]
-
CellTiter-Glo® 2.0 Assay. Nordic Biolabs. [Link]
-
Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]
-
Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High- throughput Screening. National Toxicology Program. [Link]
-
BMS-1166 is a Potent PD-1/PD-L1 Interaction Inhibitor. Immune System Research. [Link]
-
Caspase 3/7 Activity. Protocols.io. [Link]
-
Caspase-Glo 3/7 Assay. Reaction Biology. [Link]
-
MTT (Assay protocol). Protocols.io. [Link]
-
510 A PD-L1 reporter cell line based on the immune checkpoint protein profiling of ATCC cell lines facilitates cancer immunotherapy drug screening. Journal for ImmunoTherapy of Cancer. [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]
-
Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. MDPI. [Link]
-
In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action. PMC, National Center for Biotechnology Information. [Link]
-
Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export. PMC, National Center for Biotechnology Information. [Link]
-
Comprehensive in vitro characterization of PD-L1 small molecule inhibitors. PMC, National Center for Biotechnology Information. [Link]
-
Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor. Semantic Scholar. [Link]
-
Characterization of Clinically Evaluated Small-Molecule Inhibitors of PD-L1 for Immunotherapy. ACS Medicinal Chemistry Letters. [Link]
-
SITC 2024 Poster: A Novel In Vitro Assay to Evaluate the Potency of Anti-PD-1 and Anti-PD-L1 Drugs in NSCLC. Crown Bioscience. [Link]
-
In vitro cell-based PD-1/PD-L1 inhibition assay in comparison with... ResearchGate. [Link]
-
Cell lines with differential PD-L1 expression stained with the PD-L1 (SP263) antibody. ResearchGate. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Cytotoxicity Assay Protocol. Protocols.io. [Link]
Sources
- 1. In Vitro Assessment of Putative PD-1/PD-L1 Inhibitors: Suggestions of an Alternative Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive in vitro characterization of PD-L1 small molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. immune-system-research.com [immune-system-research.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nordicbiolabs.se [nordicbiolabs.se]
- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.kr]
- 14. promega.com [promega.com]
- 15. scribd.com [scribd.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 18. kumc.edu [kumc.edu]
Troubleshooting & Optimization
Technical Support Center: BMS-1166 Solubility & Formulation
Topic: Troubleshooting BMS-1166 Precipitation in Aqueous Cell Culture Media Role: Senior Application Scientist
Executive Summary: The BMS-1166 Challenge
BMS-1166 (CAS: 1818314-88-3) is a potent small-molecule inhibitor of the PD-1/PD-L1 checkpoint.[1][2][3][4] Unlike monoclonal antibodies, it acts by inducing PD-L1 dimerization and blocking its export from the endoplasmic reticulum.
However, its chemical utility comes with a physical cost: extreme hydrophobicity .
BMS-1166 is a rigid, aromatic macrocycle-like structure with poor aqueous solubility. Users frequently encounter precipitation when diluting DMSO stocks directly into cell culture media. This "crashing out" results in:
-
False Negatives: The effective concentration is far lower than the calculated dose.
-
Cytotoxicity Artifacts: Crystals physically damage cell membranes or trigger non-specific stress responses.
-
Inconsistent IC50s: Variability between technical replicates.
This guide provides the protocols and troubleshooting logic required to maintain BMS-1166 in solution for robust biological data.
The Science of Solubility: Why It Precipitates
To solve the problem, you must understand the mechanism. BMS-1166 precipitates due to Solvent Shock .
When a hydrophobic drug dissolved in an organic solvent (DMSO) is rapidly introduced into an aqueous buffer (Media), the organic solvent dissipates into the bulk water faster than the drug can equilibrate. The water molecules form a highly ordered "cage" around the hydrophobic drug molecules (entropic penalty), forcing the drug molecules to aggregate to reduce surface area.
Mechanism of Precipitation (Visualized)
Figure 1: The kinetic pathway of BMS-1166 precipitation during aqueous dilution.
Critical Solubility Data
Before attempting any experiment, verify your concentrations against these physical limits.
| Solvent / Medium | Solubility Limit | Notes |
| Water / PBS | Insoluble | Do not use for intermediate dilutions. |
| Pure DMSO | ~125 mg/mL | Requires sonication.[2][5] Must be Anhydrous. |
| Ethanol | ~13 mg/mL | Lower solubility than DMSO; not recommended for stock. |
| Cell Culture Media (10% FBS) | ~10–50 µM* | Highly dependent on mixing speed and temperature. |
| Serum-Free Media | < 1 µM (High Risk) | Proteins (Albumin) in serum help solubilize the drug. |
Validated Protocols
Protocol A: Preparation of High-Integrity Stock
The "Hidden" Variable: Hygroscopic DMSO.[2] DMSO absorbs water from the air. If your DMSO bottle has been open for months, it may contain 1-5% water, which drastically reduces the saturation limit of BMS-1166.
-
Solvent: Use anhydrous DMSO (freshly opened or stored over molecular sieves).
-
Dissolution: Add DMSO to the BMS-1166 powder to achieve a 10 mM or 20 mM stock.
-
Sonication: Sonicate in a water bath for 5–10 minutes at room temperature. Visual clarity is NOT enough; sonicate to ensure micro-crystals are dissolved.
-
Storage: Aliquot immediately into single-use vials. Store at -80°C. Do not freeze-thaw more than 3 times.
Protocol B: The "Step-Down" Dilution (Prevention of Shock)
Do not pipette 1 µL of stock directly into 10 mL of media. This creates a local point of supersaturation.
Goal: Final Concentration 10 µM in Media.
-
Step 1 (Intermediate): Dilute your 10 mM Stock 1:10 in pure DMSO (not water) to create a 1 mM Working Solution.
-
Step 2 (Pre-Mix): Place the required volume of culture media in a tube and warm to 37°C .
-
Step 3 (Injection): While vortexing the media gently (or swirling rapidly), inject the Working Solution into the center of the liquid vortex.
-
Tip: Do not touch the side of the tube with the tip; inject directly into the liquid.
-
-
Step 4 (Validation): Hold the tube up to a light source. The solution should be clear. If it looks "milky" or opalescent, precipitation has occurred.
Protocol C: High-Concentration Formulation (In Vivo / High Dose)
If you need >50 µM concentrations, simple DMSO/Media mixtures will fail. Use this co-solvent system.
Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
-
Dissolve BMS-1166 in 100% DMSO (10% of final vol).
-
Add PEG300 (40% of final vol); mix well.
-
Add Tween 80 (5% of final vol); mix well.
-
Slowly add Saline (45% of final vol) while stirring.
-
Result: Stable up to ~4 mg/mL (approx 6 mM).
-
Troubleshooting Guide (FAQ)
Visual Diagnosis & Decision Tree
Figure 2: Diagnostic workflow for identifying the root cause of precipitation.
Frequently Asked Questions
Q1: My media is clear, but my IC50 is varying wildly. Why? A: You likely have "micro-precipitation." The drug has formed invisible aggregates that don't bind the target but aren't large enough to see.
-
Solution: Perform a Centrifugation Test . Spin your media at 13,000 x g for 10 mins. If you see a pellet (even a tiny one), you have precipitation. Measure the concentration of the supernatant via HPLC or absorbance to determine the true concentration.
Q2: Can I use PBS for the dilution steps? A: No. BMS-1166 is practically insoluble in PBS. The salts in PBS ("Salting Out" effect) can actually drive precipitation faster than in water. Always dilute from DMSO into Media (containing proteins) or use the PEG300 formulation.
Q3: Does BMS-1166 degrade in media? A: It is chemically stable, but physically unstable (precipitation). However, be aware that BMS-1166 targets the PD-L1 export pathway. If you are running long-term assays (>48h), the drug may crystallize on the plastic surface of the plate.
-
Solution: Refresh media containing the drug every 24 hours.
Q4: I see "needle-like" structures under the microscope. Is this contamination? A: If you treated with BMS-1166, it is likely drug crystals, not fungi. BMS-1166 crystals often form needles.
-
Test: Warm the plate to 37°C and add a drop of pure DMSO. If they dissolve immediately, it is drug precipitate. If they remain, it is likely biological contamination.[6]
References
-
Chupak, L. S., et al. (2015). Compounds useful as immunomodulators. Bristol-Myers Squibb Patent WO2015160641A2.[7] (Primary source for chemical structure and synthesis).
-
Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint interaction.[1][2][3][4][7][8][9] Oncotarget, 8(42), 72167–72181. (Details on biophysical properties of PD-1 inhibitors).
-
SelleckChem. (2024). BMS-1166 Datasheet and Solubility Data.[5] (Standard industry reference for solvent compatibility).
-
Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[3][8] Oncotarget, 7(21), 30323. (Mechanism of dimerization and structural hydrophobicity).[3]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BMS-1166 | PD-1/PD-L1 | TargetMol [targetmol.com]
- 6. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 7. BMS-1166 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
BMS-1166 cross-reactivity with murine PD-L1 limitations
Topic: BMS-1166 Cross-Reactivity & Experimental Limitations Document ID: TS-BMS1166-001 Last Updated: February 22, 2026 Audience: Immuno-oncology Researchers, Preclinical Development Scientists
⚠️ CRITICAL EXPERIMENTAL ALERT: Species Specificity
Do not use BMS-1166 in wild-type syngeneic mouse models (e.g., CT26, MC38, 4T1) for efficacy studies.
BMS-1166 is a highly specific small-molecule inhibitor of human PD-L1 (hPD-L1) .[1][2] It exhibits negligible binding affinity for murine PD-L1 (mPD-L1).[2] Using this compound in non-humanized mouse models will result in false negatives regarding on-target efficacy.
Part 1: Mechanism of Action & Structural Constraints
To troubleshoot experimental data effectively, one must understand how BMS-1166 functions and why it fails in murine systems.
Dual Mechanism of Action
Unlike monoclonal antibodies (mAbs) that simply sterically block the PD-1/PD-L1 interface, BMS-1166 operates via a unique dual mechanism:[3]
-
Induced Dimerization: It binds to the PD-L1 surface, triggering the formation of a PD-L1 homodimer. This sequesters the protein and sterically occludes the PD-1 binding site.
-
Glycosylation Blockade (ER Retention): By stabilizing this dimer within the Endoplasmic Reticulum (ER), BMS-1166 prevents the necessary glycosylation steps required for export to the Golgi. This leads to reduced surface expression and eventual degradation of PD-L1.[1]
The Structural Basis of Non-Cross-Reactivity
The lack of murine cross-reactivity is not accidental; it is structural.
-
Human PD-L1: The binding pocket requires the side chain of Tyr56 to rotate, creating a hydrophobic tunnel that accommodates the BMS-1166 scaffold.[4]
-
Mouse PD-L1: The equivalent residue is present, but the neighboring Gln63 (which replaces an Asparagine found in humans) sterically hinders this rotation. Consequently, the "drug tunnel" cannot form, and BMS-1166 cannot bind.
Visualizing the Pathway
The following diagram illustrates the dual mechanism and the point of failure in murine systems.
Caption: BMS-1166 induces hPD-L1 dimerization and ER retention. The pathway is aborted in mPD-L1 due to steric hindrance at residue Gln63.
Part 2: Experimental Planning & Model Selection
Binding Affinity Comparison
Use the table below to verify if your assay conditions match the drug's capabilities.
| Parameter | Human PD-L1 (hPD-L1) | Mouse PD-L1 (mPD-L1) | Implication |
| IC50 (HTRF Assay) | ~1.4 nM | > 10,000 nM (No Effect) | HTRF assays using mPD-L1 will show no signal inhibition. |
| Kd (Binding) | < 1 nM | Not Detectable | Do not use mPD-L1 for SPR/MST binding validation. |
| Key Residues | Tyr56, Ile54, Met115 | Gln63 (Clash), Met115 | Sequence alignment is critical for ortholog testing. |
| In Vivo Model | Humanized Mice / Xenografts | Wild-Type Syngeneic | STOP: Efficacy in WT mice is likely off-target toxicity. |
Decision Matrix: Choosing the Right In Vivo Model
Follow this logic flow to select the appropriate animal model for your BMS-1166 study.
Caption: Workflow for selecting valid in vivo models. Wild-type mice are incompatible with BMS-1166 efficacy studies.
Part 3: Troubleshooting Guide & FAQs
In Vitro Assays (HTRF / Western Blot)
Q: My Western Blot shows a shift in PD-L1 molecular weight after BMS-1166 treatment. Is this an artifact? A: No, this is a confirmation of on-target activity.
-
Observation: You may see a reduction in the mature, highly glycosylated PD-L1 band (~45-55 kDa) and an accumulation of a lower molecular weight band (~33-35 kDa).
-
Cause: BMS-1166 blocks the export of PD-L1 from the ER to the Golgi.[1][4][5] The lower band represents the immature, under-glycosylated form trapped in the ER.
-
Action: Use this band shift as a pharmacodynamic marker to verify drug penetration and activity in your cell line.
Q: I am running an HTRF assay with mouse PD-L1 protein, but I see no inhibition. Is the drug degraded? A: The drug is likely fine; the assay design is flawed.
-
Cause: BMS-1166 does not bind mPD-L1.
-
Action: Switch to Recombinant Human PD-L1 (His-tag) for your biochemical assays. If you must study murine models, you cannot use BMS-1166; consider using anti-mPD-L1 antibodies (e.g., clone 10F.9G2) or searching for mouse-reactive small molecules (though few exist with high potency).
In Vivo Efficacy[2]
Q: Can I use BMS-1166 in MC38 or CT26 syngeneic models if I use a higher dose? A: No. Increasing the dose will not overcome the structural incompatibility (steric clash at Gln63). High doses (e.g., >50 mg/kg) in WT mice may induce non-specific toxicity or off-target effects that could be misinterpreted as tumor growth inhibition.
-
Recommendation: Use hPD-L1 knock-in (KI) mice (e.g., C57BL/6-Pdcd1lg1^em1(hPDL1)/J) where the extracellular domain of mouse PD-L1 is replaced with human PD-L1.
Q: I observed tumor regression in a WT mouse model. How is this possible? A: This is likely a "False Positive" for the PD-1/PD-L1 mechanism.[6]
-
Possibility 1 (Off-Target): At high concentrations, the compound may be hitting other kinases or targets.
-
Possibility 2 (Vehicle Effect): Check your formulation (e.g., PEG/Tween percentages) for immunomodulatory effects.
-
Possibility 3 (Toxicity): General cytotoxicity can slow tumor growth independent of the immune system. Check body weight and liver enzymes.
Part 4: References
-
Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells.[7] Oncotarget, 8(42), 72167-72181.[7]
-
Zak, K. M., et al. (2016). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1). Oncotarget, 7(21), 30323-30335.
-
Musielak, B., et al. (2021). Human and mouse PD-L1: similar molecular structure, but different druggability profiles.[2] iScience, 24(2), 101960.[2]
-
Chupak, L. S., et al. (2019). Structure-Based Design of BMS-1166, a Potent Small-Molecule Inhibitor of the PD-1/PD-L1 Interaction. ACS Medicinal Chemistry Letters, 10(8), 1187–1192.[1]
Sources
- 1. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 5. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1 [frontiersin.org]
- 7. caymanchem.com [caymanchem.com]
Technical Support Center: BMS-1166 Cell-Based Assays
A Guide to Minimizing Dimethyl Sulfoxide (DMSO) Toxicity and Ensuring Data Integrity
Welcome, researchers, to the technical support guide for utilizing BMS-1166 in your cell-based assays. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide you with the causal logic behind best practices. Our goal is to empower you to generate robust, reproducible data by understanding and mitigating a critical variable: the cytotoxic and off-target effects of the solvent, Dimethyl Sulfoxide (DMSO).
This guide is structured to anticipate the challenges you may encounter, from initial stock preparation to troubleshooting unexpected results.
Section 1: Understanding Your Reagents
Before beginning any experiment, a fundamental understanding of your key reagents is paramount. This section details the mechanism of BMS-1166 and the properties of DMSO that make it both a useful solvent and a potential source of experimental artifacts.
Q1: What is the mechanism of action for BMS-1166?
BMS-1166 is a potent, small-molecule inhibitor of the Programmed Death-Ligand 1 (PD-L1) and Programmed Death-1 (PD-1) interaction, with a reported IC50 of 1.4 nM in biochemical binding assays[1][2][3]. Its mechanism is twofold:
-
Induction of PD-L1 Dimerization: BMS-1166 binds to the PD-1-interacting surface of PD-L1, inducing its dimerization. This conformational change sterically hinders the binding of PD-L1 to the PD-1 receptor on T-cells[1][4][5].
-
Inhibition of PD-L1 Glycosylation: BMS-1166 interferes with the post-translational N-linked glycosylation of PD-L1. This disruption causes the accumulation of immature, under-glycosylated PD-L1 within the endoplasmic reticulum (ER), preventing its transport to the cell surface where it would normally engage with PD-1[4][5][6][7].
By preventing the PD-1/PD-L1 interaction, BMS-1166 restores T-cell activation that is otherwise suppressed by cancer cells, making it a valuable tool for immuno-oncology research[1][3][6].
Section 4: Advanced Protocols & Optimization
Q7: How do I perform a DMSO dose-response assay to find the safe concentration for my specific cell line?
This is a critical preliminary experiment that should be performed before starting any large-scale drug screening.
Protocol: Determining Maximum Tolerated DMSO Concentration
-
Cell Seeding: Plate your cells in a 96-well plate at the same density you will use for your BMS-1166 experiments. Allow them to adhere and recover for 24 hours.
-
Prepare DMSO Dilutions: Prepare a serial dilution of DMSO in your complete cell culture medium. A good range to test is from 2% down to 0.01% (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.025%, 0.01%). Also include a "no DMSO" control (medium only).
-
Treatment: Remove the old medium from your cells and replace it with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the longest duration planned for your drug treatment experiments (e.g., 24, 48, or 72 hours).
-
Viability Assay: At the end of the incubation period, measure cell viability using a standard method such as MTT, MTS, or a live/dead stain.
-
Analysis: Plot cell viability (%) versus DMSO concentration (%). The highest concentration of DMSO that results in ≥95% cell viability compared to the "no DMSO" control is generally considered the maximum safe concentration for your experiments.
| DMSO Concentration (v/v) | Example Cell Viability (%) | Recommendation |
| 1.0% | 65% | Toxic |
| 0.5% | 88% | Potentially toxic, use with caution |
| 0.25% | 96% | Maximum tolerated concentration |
| 0.1% | 99% | Safe |
| 0.05% | 100% | Safe |
This table presents example data; you must generate this data for your specific cell line and assay conditions.
Section 5: Frequently Asked Questions (FAQs)
-
Q: Can I use water to dissolve BMS-1166?
-
Q: Should I use the hydrochloride salt or the free base form of BMS-1166?
-
A: Both forms are available and functionally similar. The hydrochloride salt (BMS-1166 HCl) has a slightly higher molecular weight (677.57 g/mol ), which must be accounted for when preparing stock solutions. [9][10]The free base is 641.11 g/mol . [1]Always use the correct molecular weight for your calculations.
-
-
Q: My cells look morphologically different in the vehicle control compared to the untreated control. Is this a problem?
-
A: Yes, this is an early sign of DMSO-induced stress. Even if viability assays show no significant cell death, changes in morphology (e.g., cell rounding, flattening, or vacuolization) indicate that DMSO is affecting cell health and could confound your results. You should lower the final DMSO concentration.
-
References
- Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC. (2025). Vertex AI Search.
- BMS-1166 | PD-1/PD-L1 Interaction Inhibitor - MedchemExpress.com. MedchemExpress.com.
- A Comparative Analysis of BMS-1166 and Its Analogs as PD-1/PD-L1 Inhibitors - Benchchem. Benchchem.
- DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. (2025). Cyagen.
- BMS-1166 | PD-1/PD-L1 inhibitor | CAS 1818314-88-3 - Selleck Chemicals. Selleck Chemicals.
- Optimizing Peptide Solubility in Cell Culture: A Guide to Safe and Effective DMSO Use. (2024). LifeTein.
- Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - Frontiers. Frontiers.
- Optimizing DMSO Concentration And Freezing Technique For High Cell Density Cryopreserv
- How to minimize DMSO toxicity when using CYM50260 - Benchchem. Benchchem.
- Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. Olympus.
- Until what percentage does DMSO remain not toxic to cells.? - ResearchGate. (2015).
- From what concentration of DMSO is harmful to cell in vivo and vitro? - ResearchGate. (2017).
- What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016).
- Dimethyl Sulfoxide Damages Mitochondrial Integrity and Membrane Potential in Cultured Astrocytes - PLOS. (2014). PLOS ONE.
- Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC.
- Impact of DMSO And Freezing Technique in Developing a High Cell Density Cryopreservation Process for Upstream Bioprocessing. Merck.
- (A) The effect of DMSO on modulating the activation of cell signaling... - ResearchGate.
- DMSO inhibits growth and induces apoptosis through extrinsic pathway in human cancer cells - ProQuest. (2020). ProQuest.
- Compound Handling Instructions - MCE. MedChemExpress.
- How do I make a stock solution of a substance in DMSO? - ResearchGate. (2016).
- BMS 1166 (CAS Number: 1818314-88-3) | Cayman Chemical. Cayman Chemical.
- Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC. (2020).
- How to make a stock solution of a substance in DMSO - Quora. (2018). Quora.
- GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO. (2011). GE Healthcare.
- Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - SciELO. SciELO.
- BMS-1166 is a Potent PD-1/PD-L1 Interaction Inhibitor - Immune System Research. (2019). TargetMol.
- Preparation of a CL097 Stock Solution using DMSO: An Application Note and Protocol - Benchchem. Benchchem.
- A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity - MDPI. (2020). MDPI.
- Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - Semantic Scholar. (2023). Semantic Scholar.
- BMS-1166 | PD-1/PD-L1 - TargetMol. TargetMol.
- Decreasing the toxicity of dimethyl sulfoxide (DMSO) as a... - ResearchGate.
- Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC. (2025).
- BMS 1166 (hydrochloride) (CAS Number: 2113650-05-6) | Cayman Chemical. Cayman Chemical.
- Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? - Taylor & Francis. (2020). Taylor & Francis Online.
- BMS-1166 hydrochloride | PD-1/PD-L1 Interaction Inhibitor | MedChemExpress. MedChemExpress.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. immune-system-research.com [immune-system-research.com]
- 4. benchchem.com [benchchem.com]
- 5. frontiersin.org [frontiersin.org]
- 6. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: BMS-1166 & Fluorescence Assay Interference
Status: Operational Subject: Troubleshooting BMS-1166 Spectral & Kinetic Interference in PD-1/PD-L1 Assays Audience: Assay Development Scientists, HTS Screeners, Structural Biologists[1]
Executive Summary: The "Silent" Data Killer
BMS-1166 is a potent small-molecule inhibitor of the PD-1/PD-L1 checkpoint (
While widely used as a positive control, BMS-1166 presents three distinct interference modalities in fluorescence-based assays (HTRF, TR-FRET, FP):
-
Solubility-Driven Light Scattering: Its hydrophobic biphenyl core leads to micro-precipitation at high concentrations (
), causing false signals in intensity-based readouts.[1] -
Inner Filter Effect (IFE): The compound absorbs UV/Blue light, potentially quenching donor fluorophores (e.g., Europium cryptate).[1]
-
Mechanistic Artifacts: Its dimerization mechanism can paradoxically increase FRET signals if the assay design inadvertently places fluorophores on two PD-L1 monomers rather than the PD-1/PD-L1 pair.
Module 1: Diagnostic Center (The "Why")
Before adjusting your protocol, determine which interference mode is affecting your data.
Table 1: BMS-1166 Interference Profile
| Interference Type | Symptom in Data | Root Cause | Validation Method |
| Inner Filter Effect (IFE) | Compound absorbs excitation light (300-350nm) or emission light.[1] | Absorbance Scan (200-600nm).[1] | |
| Light Scattering | High background noise; erratic replicates; "Hook effect" at high concentrations.[1] | Hydrophobic aggregation/micelle formation (LogP > 5).[1] | Dynamic Light Scattering (DLS) or Nephelometry.[1] |
| Autofluorescence | Signal increases with compound concentration (False Negative in inhibition assays).[1] | Biphenyl core emits blue fluorescence (400-480nm).[1] | "Compound Only" wells (no fluorophores).[1] |
| Mechanistic Artifact | Unexpected signal increase in PD-L1/PD-L1 setups. | BMS-1166 induces PD-L1 homodimers.[1][5][6] | SPR or Native PAGE.[1] |
Visualizing the Interference Mechanism
Caption: Figure 1. BMS-1166 interferes via UV absorption (IFE), light scattering (aggregation), and intrinsic fluorescence.[1]
Module 2: Troubleshooting Protocols (The "How")
If you observe irregular dose-response curves, execute these protocols immediately.
Protocol A: The "Compound-Only" Background Check
Purpose: To quantify intrinsic fluorescence or quenching properties of BMS-1166 independent of the biological reaction.
-
Preparation: Prepare a serial dilution of BMS-1166 (e.g., 100
down to 0.1 nM) in your assay buffer (ensure DMSO concentration is constant, e.g., 1%). -
Controls: Include a "Buffer + DMSO" blank.
-
Addition: Do NOT add PD-1 or PD-L1 proteins.[1]
-
Analysis:
-
Autofluorescence:[1] Any signal > 2x background indicates interference.
-
Quenching: If the signal in Set 2 decreases as BMS-1166 concentration increases, you have an Inner Filter Effect.
-
Protocol B: Solubility & Aggregation Management
Purpose: BMS-1166 is highly hydrophobic.[1] Aggregates scatter light, ruining polarization (FP) and intensity data.[1]
-
Solvent: Ensure BMS-1166 is dissolved in 100% DMSO as a stock (10 mM).[1]
-
Intermediate Dilution: Do not dilute directly from 100% DMSO to aqueous buffer. Use an intermediate step (e.g., 10% DMSO) to prevent "crashing out."
-
Detergents: Add non-ionic detergents to the assay buffer.
Module 3: Alternative Assay Validation
If fluorescence interference persists, validate your data using an orthogonal, label-free method.
Decision Tree: Choosing the Right Orthogonal Assay
Caption: Figure 2. Workflow for selecting orthogonal assays when BMS-1166 interference is detected.
Recommended Alternative: Surface Plasmon Resonance (SPR)
SPR is the "Gold Standard" for BMS-1166 because it is label-free and can distinguish between 1:1 binding and induced dimerization.[1]
-
Setup: Immobilize PD-L1 on the sensor chip (CM5 or Streptavidin).[1]
-
Injection: Inject BMS-1166 over the surface.[1]
-
Observation: Look for "super-stoichiometric" binding. Since BMS-1166 induces dimerization, the binding profile may look complex. Alternatively, inject PD-1 as the analyte and use BMS-1166 as a solution competitor.
-
Advantage: Completely eliminates spectral interference.
Module 4: Frequently Asked Questions (FAQ)
Q1: Why does my
Q2: Can I use BMS-1166 in a Fluorescence Polarization (FP) assay? A: Proceed with caution. FP relies on the rotation of small molecules. If BMS-1166 aggregates (due to poor solubility), it scatters light, which is often interpreted by the reader as "high polarization," leading to false inhibition data.[1] Always run a "buffer + compound" control to subtract background scatter.
Q3: Does BMS-1166 interfere with GFP or FITC-based flow cytometry? A: Minimal direct spectral overlap, but biological interference is possible.[1] BMS-1166 inhibits the glycosylation and export of PD-L1 to the cell surface [1].[2][3][6][7][8][9] If you treat cells for >12 hours, you will see a reduction in surface PD-L1 levels, not just a blockade of the interaction. Do not confuse downregulation with direct binding inhibition in long-term assays.[1]
Q4: I see a "bell-shaped" curve in my HTRF assay. What is this?
A: This is likely the "Hook Effect" or solubility limit. At very high concentrations, the compound precipitates, scattering light and reducing the signal non-specifically. Exclude data points above the solubility limit (typically >10-20
References
-
Zak, K. M., et al. (2016).[1][10] Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[2][3][6][7][10][11] Oncotarget, 7(21), 30323–30335.[1]
-
Skalniak, L., et al. (2017).[1][10][12] Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells.[1][12] Oncotarget, 8(42), 72167–72181.[1]
-
Simeonov, A., et al. (2008).[1] Interference with Fluorescence and Absorbance.[13] Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[13]
-
Guzik, K., et al. (2017).[1][10][12] Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Death-Ligand 1 (PD-1/PD-L1) Interaction via Transiently Induced Protein States and Dimerization of PD-L1.[1] Journal of Medicinal Chemistry, 60(13), 5857–5867.[1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Interference with Fluorescence and Absorbance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Binding Modes of PD-L1 Inhibitors: BMS-1166 vs. BMS-1001
In the rapidly evolving landscape of cancer immunotherapy, small molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint have emerged as a promising therapeutic strategy. Among these, the Bristol-Myers Squibb (BMS) compounds, particularly BMS-1166 and BMS-1001, have been pivotal in demonstrating the feasibility of orally bioavailable drugs to disrupt this critical protein-protein interaction. This guide provides an in-depth, objective comparison of the binding modes of BMS-1166 and BMS-1001, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of immuno-oncology.
The PD-1/PD-L1 Axis: A Key Immune Checkpoint
The interaction between PD-1, expressed on activated T cells, and its ligand PD-L1, often overexpressed on tumor cells, acts as a brake on the immune system, preventing excessive immune responses.[1][2] Cancer cells exploit this mechanism to evade immune destruction.[3] The development of inhibitors that block the PD-1/PD-L1 interaction can restore the anti-tumor activity of T cells.[1][4][5][6] While monoclonal antibodies have been successful in this arena, small molecule inhibitors offer potential advantages such as oral bioavailability and better tissue penetration.[]
BMS-1166 and BMS-1001: Potent PD-L1 Inhibitors
BMS-1166 and BMS-1001 are potent, small-molecule inhibitors that bind to human PD-L1, blocking its interaction with PD-1.[1][4][5][6] Both compounds have demonstrated the ability to restore T cell activity in the presence of PD-L1-mediated immunosuppression.[1][4][5][6] Their primary mechanism of action involves inducing the dimerization of PD-L1, which sterically hinders the binding of PD-1.[8]
Comparative Analysis of Binding Modes
The binding modes of BMS-1166 and BMS-1001 to PD-L1 have been elucidated through X-ray crystallography, revealing a novel mechanism of action for small molecule inhibitors of protein-protein interactions.[1][4][5][6] Both compounds bind in a deep hydrophobic pocket on the surface of PD-L1, at the interface where PD-1 would normally bind.[9]
A key feature of their binding is the induction of a PD-L1 dimer.[][8] The small molecule essentially acts as a "molecular glue," stabilizing a dimeric form of PD-L1 that is incompatible with PD-1 binding.[10] Docking simulations suggest that these BMS compounds transiently bind to one PD-L1 protomer, and this pre-formed complex then recruits a second PD-L1 molecule to form the dimer.[1][11]
While both molecules share this overarching mechanism, there are subtle but significant differences in their interactions and potencies.
BMS-1166 Binding Mode
BMS-1166 is a highly potent inhibitor of the PD-1/PD-L1 interaction, with a reported IC50 of 1.4 nM in a homogenous time-resolved fluorescence (HTRF) binding assay.[12][13] The co-crystal structure of BMS-1166 in complex with PD-L1 reveals that the molecule inserts into a hydrophobic tunnel formed at the interface of two PD-L1 monomers.[9][14] This interaction is stabilized by non-polar interactions with key residues from both PD-L1 protomers, including Ile54, Tyr56, Met115, Ala121, and Tyr123.[14]
A distinguishing feature of the BMS-1166 binding mode is the rotation of the Tyr56 sidechain, which transforms a deep hydrophobic pocket into a tunnel, allowing for a more extensive and potent interaction.[9]
Furthermore, BMS-1166 has a unique, secondary mechanism of action: the inhibition of PD-L1 glycosylation.[][8][15] N-linked glycosylation is essential for the proper folding, stability, and transport of PD-L1 to the cell surface.[8] BMS-1166 interferes with this process, causing an accumulation of immature, under-glycosylated PD-L1 in the endoplasmic reticulum and preventing its expression on the cell surface where it can interact with PD-1.[8][15][16] This dual mechanism contributes to the high potency of BMS-1166.
BMS-1001 Binding Mode
BMS-1001 is a closely related analog of BMS-1166 and is also a potent inhibitor of the PD-1/PD-L1 interaction, with a reported IC50 of 2.25 nM in an HTRF binding assay.[17][18] Like BMS-1166, it induces the dimerization of PD-L1 to block the binding of PD-1.[8] The binding of BMS-1001 also involves a network of hydrophobic and polar interactions within the PD-L1 dimer interface.[9] Molecular docking studies have highlighted the importance of residues such as Tyr56, Asp122, and Lys124 in the binding of BMS inhibitors to PD-L1.[2]
While highly effective, the currently available literature does not attribute the secondary mechanism of glycosylation inhibition to BMS-1001, suggesting this may be a key differentiator for BMS-1166's activity.
Quantitative Data Summary
| Compound | HTRF IC50 (nM) | Key Mechanism of Action | Secondary Mechanism |
| BMS-1166 | 1.4[12][13] | Induces PD-L1 dimerization, blocking PD-1 binding.[12] | Inhibits PD-L1 glycosylation and trafficking to the cell surface.[][8][15] |
| BMS-1001 | 2.25[17][18] | Induces PD-L1 dimerization, blocking PD-1 binding.[8] | Not reported. |
Visualizing the Binding and Experimental Workflow
To better understand the interactions and the methods used to characterize them, the following diagrams illustrate the PD-1/PD-L1 signaling pathway, the inhibitory action of these compounds, and a typical experimental workflow.
Caption: Workflow for HTRF-based PD-1/PD-L1 binding assay.
Experimental Protocols
A cornerstone for evaluating and comparing small molecule inhibitors of the PD-1/PD-L1 axis is the Homogeneous Time-Resolved Fluorescence (HTRF) binding assay. This biophysical method provides quantitative data on the potency of inhibitors in disrupting the protein-protein interaction in a high-throughput format.
Protocol: HTRF Assay for PD-1/PD-L1 Inhibition
1. Principle: This assay measures the proximity of two molecules, in this case, PD-1 and PD-L1, which are differentially labeled with a FRET (Förster Resonance Energy Transfer) donor and acceptor. When PD-1 and PD-L1 interact, the donor and acceptor are brought into close proximity, resulting in a high FRET signal. An inhibitor that disrupts this interaction will lead to a decrease in the FRET signal.
2. Materials:
- Recombinant human PD-1 protein (e.g., tagged with terbium cryptate - donor)
- Recombinant human PD-L1 protein (e.g., tagged with d2 - acceptor)
- Assay buffer (e.g., PBS with 0.1% BSA)
- BMS-1166 and BMS-1001 compounds
- 384-well low-volume microplates
- HTRF-compatible plate reader
3. Procedure:
- Compound Preparation: Prepare a serial dilution of BMS-1166 and BMS-1001 in the assay buffer. It is crucial to include a vehicle control (e.g., DMSO) and a no-inhibitor control.
- Reaction Setup:
- Add a defined volume of the diluted compounds to the microplate wells.
- Add a solution of tagged PD-L1 to all wells.
- Gently mix and incubate for a specified period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
- Interaction Initiation: Add a solution of tagged PD-1 to all wells to initiate the binding reaction.
- Incubation: Incubate the plate for a defined period (e.g., 1-4 hours) at room temperature, protected from light, to allow the PD-1/PD-L1 interaction to reach equilibrium.
- Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Data Analysis:
- Calculate the HTRF ratio (Acceptor signal / Donor signal) * 10,000.
- Normalize the data using the no-inhibitor control (100% binding) and a control for background signal.
- Plot the normalized HTRF signal against the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
4. Causality and Self-Validation:
- The serial dilution of the inhibitor ensures the dose-dependent nature of the inhibition, a key indicator of a specific binding event.
- The inclusion of appropriate controls (vehicle, no inhibitor, and background) is essential for data normalization and validation of the assay results.
- The HTRF ratio corrects for well-to-well variations in liquid volume and reagent concentration, enhancing the robustness of the assay.
Conclusion
BMS-1166 and BMS-1001 are both highly potent small molecule inhibitors of the PD-1/PD-L1 interaction, sharing a primary mechanism of inducing PD-L1 dimerization. This novel mode of action provides a valuable framework for the structure-based design of new immunomodulatory drugs. The key distinction lies in the slightly higher potency of BMS-1166, which may be attributed to its unique secondary mechanism of inhibiting PD-L1 glycosylation and its ability to induce a conformational change in PD-L1, creating a more favorable binding tunnel. This comparative analysis underscores the subtle structural and mechanistic nuances that can lead to significant differences in inhibitor potency and provides a foundation for the continued development of next-generation small molecule immune checkpoint inhibitors.
References
-
Skalniak, L., Zak, K. M., Guzik, K., Magiera, K., Musielak, B., Pachota, M., ... & Holak, T. A. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Oncotarget, 8(42), 72167. [Link]
-
Guzik, K., Zak, K. M., Grudnik, P., Magiera, K., Musielak, B., Törner, R., ... & Holak, T. A. (2017). Small-molecule inhibitors of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) interaction via transiently induced protein states and dimerization of PD-L1. Journal of medicinal chemistry, 60(13), 5857-5867. [Link]
-
Li, Z., Zhang, Y., Wang, Y., Li, Y., & Li, D. (2025). Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy. International Journal of Molecular Sciences, 26(2), 1023. [Link]
-
Wang, C., Li, Y., Wang, Y., Sun, Q., & Liu, H. (2020). Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export. Cell Death & Disease, 11(10), 1-11. [Link]
-
Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. Oncotarget, 8(42), 72167–72181. [Link]
-
Shi, D., Li, Y., Liu, H., & Hou, T. (2019). Computational insight into the small molecule intervening PD-L1 dimerization and the potential structure-activity relationship. Frontiers in chemistry, 7, 786. [Link]
-
Sasikumar, P. G., & Ramachandra, M. (2018). Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development. Frontiers in immunology, 9, 2235. [Link]
-
Wu, Q., Jiang, L., Li, S., He, T., & Wu, H. (2025). Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Molecules, 30(16), 3456. [Link]
-
Skalniak, L., et al. (2017). Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells. PubMed, PMID: 29069777. [Link]
-
Stadlbauer, A., et al. (2023). Structure–activity relationship of F-labeled PD-L1-targeting small molecule ligands: impact of radiolabeling strategy on affinity and in vivo performance. European Journal of Nuclear Medicine and Molecular Imaging, 50(10), 3047-3061. [Link]
-
ResearchGate. (n.d.). The prediction of BMS-1001 and-1166 binding sites on PD-L1 surface. Retrieved from [Link]
-
De Rosa, M., & La Motta, C. (2024). A Comprehensive Computational Insight into the PD-L1 Binding to PD-1 and Small Molecules. International Journal of Molecular Sciences, 25(5), 2789. [Link]
-
Lu, J. (2023). Principles and Experimental Methodologies on Protein-Ligand Binding. Journal of Drug Discovery and Development, 2(1), 1-2. [Link]
-
Wang, S., & Wu, Y. (2022). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (pp. 131-140). Humana, New York, NY. [Link]
-
NanoTemper Technologies. (n.d.). Protocols: protein - small molecule interactions. Retrieved from [Link]
-
Al-Sha'er, M. A., & Al-Harthi, S. E. (2019). Molecular modeling studies on the binding mode of the PD-1/PD-L1 complex inhibitors. International journal of molecular sciences, 20(18), 4611. [Link]
-
ResearchGate. (n.d.). Experimental Methods Used for Identifying Small-Molecule Inhibitors of Protein-Protein Interaction. Retrieved from [Link]
-
He, J., et al. (2024). Protocols for rapid identification of small-molecule metabolite ligands interacting with proteins. STAR protocols, 5(4), 103445. [Link]
-
Li, J., et al. (2024). Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2374635. [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). BMS-1166. Retrieved from [Link]
-
Chen, Y. C., et al. (2022). Further investigation of blockade effects and binding affinities of selected natural compounds to immune checkpoint PD-1/PD-L1. Frontiers in Immunology, 13, 941951. [Link]
-
PubChem. (n.d.). SID 340590238 - BMS-1166. Retrieved from [Link]
-
PLOS. (2024, July 25). An in silico investigation on the binding site preference of PD-1 and PD-L1 for designing antibodies for targeted cancer therapy. Retrieved from [Link]
Sources
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Modeling Studies on the Binding Mode of the PD-1/PD-L1 Complex Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An in silico investigation on the binding site preference of PD-1 and PD-L1 for designing antibodies for targeted cancer therapy | PLOS One [journals.plos.org]
- 4. pure.rug.nl [pure.rug.nl]
- 5. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells | Oncotarget [oncotarget.com]
- 6. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Frontiers | Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Computational Insight Into the Small Molecule Intervening PD-L1 Dimerization and the Potential Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small-molecule PD-L1 inhibitor BMS1166 abrogates the function of PD-L1 by blocking its ER export - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
